![molecular formula C19H33N3O5 B2688656 Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate CAS No. 2007916-04-1](/img/structure/B2688656.png)

Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

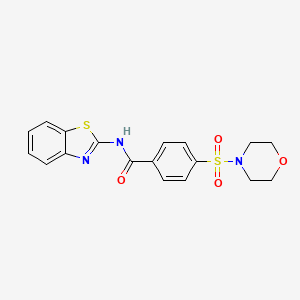

Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate, commonly referred to as DTB-8,11-DC, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the spirodicarboxylate class of compounds and is used as a reagent for the synthesis of other compounds. DTB-8,11-DC is a useful reagent for the synthesis of heterocycles, amino acids, and other compounds. In addition, it has been used in the development of pharmaceuticals, agrochemicals, and other products.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Symmetry

The study of crystal structures and molecular symmetry of related compounds, such as tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, reveals their complex mirror symmetry and chair conformation. These structural insights are crucial for understanding molecular interactions, which can aid in the design of new materials with specific properties (Yongkwan Dong et al., 1999).

Synthetic Routes and Chemical Space

Efficient and scalable synthetic routes to bifunctional compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been developed. These methodologies enable the exploration of chemical spaces complementary to piperidine ring systems, highlighting the significance of structural analogs in drug discovery and development (M. J. Meyers et al., 2009).

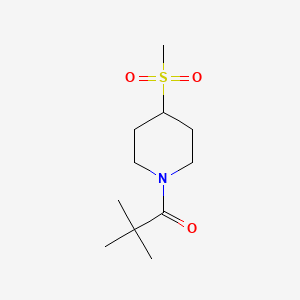

Protecting Group Strategies

The development of new reagents for the introduction of Boc (tert-butoxycarbonyl) protecting groups to amines, exemplified by tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD), is critical for the synthesis of N-Boc-amino acids. Such strategies enhance the efficiency and yield of protected amino acids, crucial for peptide synthesis (B. L. Maheswara Rao et al., 2017).

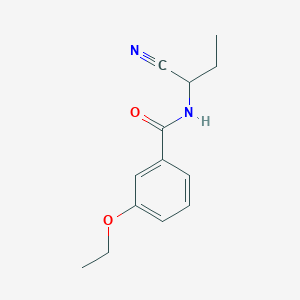

Photochemical and Thermal Rearrangements

Investigations into the photochemical and thermal rearrangements of oxaziridines provide evidence supporting stereoelectronic control theory. These studies not only deepen our understanding of molecular dynamics but also offer pathways for the synthesis of novel organic compounds (A. Lattes et al., 1982).

Antineoplastic Activity

Research on dibenzoazaspiro compounds has shown promising antineoplastic activity against drug-resistant leukemias. The ability to synthesize these compounds with high diastereocontrol opens new avenues for the development of targeted cancer therapies (Joseane A Mendes et al., 2019).

Eigenschaften

IUPAC Name |

ditert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O5/c1-17(2,3)26-15(24)21-10-11-22(16(25)27-18(4,5)6)13-19(12-21)9-7-8-14(23)20-19/h7-13H2,1-6H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYQOJJWTIXXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC2(C1)CCCC(=O)N2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dipropylsulfamoyl)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2688578.png)

![1-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}azepane](/img/structure/B2688584.png)

![2,5-dichloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2688592.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2688596.png)